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An In-depth Technical Guide on the Role of ZW4864 in Triple-Negative Breast Cancer

Introduction
Triple-negative breast cancer (TNBC) represents an aggressive subtype of breast cancer

characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and

human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined

molecular targets makes chemotherapy the primary systemic treatment, highlighting a

significant unmet medical need for targeted therapies. The designation "ZW4864" has been

associated with two distinct investigational compounds with potential relevance to TNBC: the

HER2-targeted antibody-drug conjugate zanidatamab zovodotin (formerly ZW49) and a small-

molecule inhibitor of the Wnt/β-catenin signaling pathway. This guide provides a detailed

technical overview of both entities, their mechanisms of action, and the available preclinical

and clinical data concerning their role in triple-negative breast cancer.

Part 1: Zanidatamab Zovodotin (Formerly ZW49)
Zanidatamab zovodotin is a bispecific antibody-drug conjugate (ADC) that was under

investigation for various HER2-expressing solid tumors.[1] While TNBC is defined by the lack of

HER2 overexpression, a subset of these tumors may exhibit low levels of HER2 expression,

representing a potential therapeutic window for potent HER2-targeted agents like zanidatamab

zovodotin.[2] However, it is important to note that the clinical development of zanidatamab

zovodotin has been discontinued.[3]
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Zanidatamab zovodotin's mechanism of action is multifaceted, stemming from its biparatopic

antibody, zanidatamab, and its cytotoxic payload.

Biparatopic HER2 Targeting: The antibody component, zanidatamab, simultaneously binds to

two distinct epitopes on the HER2 receptor: the extracellular domains 2 (ECD2) and 4

(ECD4). This unique binding mode, which targets the same domains as trastuzumab and

pertuzumab, leads to enhanced receptor binding, clustering, and internalization.[4][5]

Dual HER2 Signal Blockade: By binding to two different sites, zanidatamab provides a more

comprehensive blockade of HER2 signaling pathways that drive tumor cell proliferation and

survival.[4]

Cytotoxic Payload Delivery: Zanidatamab is conjugated to a proprietary auristatin payload

via a cleavable linker.[4] Upon internalization of the ADC into the tumor cell, the linker is

cleaved, releasing the potent cytotoxic agent and leading to cell death.

Immunogenic Cell Death: The design of zanidatamab zovodotin also promotes immunogenic

cell death, which can potentially stimulate an anti-tumor immune response.[4]

Signaling Pathway
The primary signaling pathway targeted by the antibody component of zanidatamab zovodotin

is the HER2 signaling cascade.
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Figure 1: Zanidatamab zovodotin mechanism of action on the HER2 signaling pathway.

Clinical Data in HER2-Expressing Breast Cancer
While specific data for a TNBC cohort is limited, a phase 1 trial (NCT03821233) of

zanidatamab zovodotin monotherapy in heavily pretreated patients with HER2-positive solid

cancers included patients with breast cancer.[6] In a cohort of 8 patients with breast cancer, the

confirmed objective response rate (cORR) was 13%, with a disease control rate (DCR) of 50%.

[6]
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Another phase 1 trial evaluated zanidatamab in combination with chemotherapy in patients with

HER2-expressing metastatic breast cancer, including a HER2-low population.[2] In the HER2-

low cohort (n=15), the cORR was 20%, with a median duration of response of 10.4 months.[2]

Table 1: Clinical Efficacy of Zanidatamab Zovodotin in HER2-Expressing Breast Cancer

Clinical
Trial
Phase

Patient
Populatio
n

Treatmen
t

N

Confirme
d
Objective
Respons
e Rate
(cORR)

Disease
Control
Rate
(DCR)

Median
Duration
of
Response
(DoR)

Phase 1

(NCT0382

1233)

HER2+

Breast

Cancer

Monothera

py
8 13%[6] 50%[6]

Not

Reported

Phase 1

HER2-low

Metastatic

Breast

Cancer

Combinatio

n with

Chemother

apy

15 20%[2]
Not

Reported

10.4

months[2]

Experimental Protocols
Phase 1 Dose-Escalation and Expansion Study (NCT03821233)

Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2

dose (RP2D), and to assess the safety, tolerability, and antitumor activity of zanidatamab

zovodotin.[6]

Patient Population: Patients with locally advanced (unresectable) or metastatic HER2-

expressing cancers who have progressed following treatment with existing approved

therapies.[4][6]

Methodology: This was a multicenter, open-label, dose-escalation and cohort-expansion

study.[4] Patients received zanidatamab zovodotin intravenously. The dose-expansion

cohorts included patients with HER2-positive breast cancer, HER2-positive
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gastric/gastroesophageal junction adenocarcinoma, and other HER2-positive solid cancers.

[6]
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Figure 2: Experimental workflow for the Phase 1 trial of zanidatamab zovodotin.

Part 2: ZW4864 Small-Molecule Inhibitor
A distinct compound, also designated ZW4864, has been identified as a small-molecule

inhibitor of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction (PPI).[7] The

Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers, including

TNBC, where it contributes to tumor progression and therapy resistance.[8]

Mechanism of Action
ZW4864 functions by disrupting the interaction between β-catenin and its coactivator BCL9.

Inhibition of β-catenin/BCL9 Interaction: In the nucleus of cancer cells with aberrant Wnt

signaling, β-catenin forms a complex with TCF/LEF transcription factors and co-activators

like BCL9 to drive the expression of oncogenic target genes.[7] ZW4864 directly interferes

with the binding of β-catenin to BCL9, thereby inhibiting the formation of this transcriptional

complex.

Suppression of Wnt Target Gene Expression: By blocking the β-catenin/BCL9 interaction,

ZW4864 leads to the downregulation of Wnt/β-catenin target genes, such as Axin2 and

cyclin D1, which are involved in cell proliferation and survival.[7]
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Inhibition of Cancer Cell Growth: The suppression of oncogenic gene expression ultimately

results in the inhibition of Wnt-dependent cancer cell growth.[7]

Signaling Pathway
ZW4864 targets the final transcriptional activation step of the canonical Wnt/β-catenin signaling

pathway.
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Figure 3: Mechanism of action of the small-molecule inhibitor ZW4864 on the Wnt/β-catenin

pathway.

Preclinical Data in TNBC Models
A preclinical study investigated the effects of ZW4864 in TNBC cell lines with hyperactive β-

catenin signaling.[7]

Table 2: Preclinical Activity of ZW4864 in TNBC Cell Lines

Cell Line Assay Endpoint ZW4864 Activity

MDA-MB-468 (TNBC)
Cell Growth Inhibition

Rescue

Reversal of growth

inhibition

Constitutive activation

of β-catenin rescued

ZW4864-treated cells.

[7]

SW480 (Colon

Cancer)

qPCR of Wnt Target

Genes
Gene Expression

At 10 µM, had slight

or no effect on Axin2,

cyclin D1, and BCL9L.

[7]

HCT116 (Colon

Cancer)
Cell Growth Inhibition

Selectivity vs. Normal

Cells

1.2-fold selective over

MCF10A (normal

breast epithelial cells).

[7]

MDA-MB-231 (TNBC) Cell Growth Inhibition
Selectivity vs. Normal

Cells

3.2-fold selective over

MCF10A.[7]

It is noteworthy that in this study, a derivative of ZW4864, compound 21, demonstrated greater

potency in suppressing Wnt/β-catenin target gene transcription and selective inhibition of Wnt-

dependent cancer cell growth compared to ZW4864.[7]

Experimental Protocols
In Vitro Evaluation of ZW4864
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Cell Lines: MDA-MB-468 (TNBC), SW480 (colon cancer), HCT116 (colon cancer), MDA-MB-

231 (TNBC), and MCF10A (normal breast epithelial).[7]

β-catenin Rescue Experiment: MDA-MB-468 cells were treated with ZW4864. A plasmid to

constitutively activate β-catenin was transfected into the cells to determine if it could rescue

the growth inhibition caused by ZW4864.[7]

Quantitative PCR (qPCR): SW480 cells were treated with ZW4864 to measure the

expression levels of Wnt/β-catenin target genes (Axin2, cyclin D1, BCL9L) and a

housekeeping gene (HPRT).[7]

Cell Viability Assays: The effects of ZW4864 on the viability of various cancer cell lines and a

normal cell line were assessed to determine potency and selectivity.[7]
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Figure 4: Experimental workflow for the preclinical evaluation of the small-molecule inhibitor

ZW4864.

Conclusion
The designation ZW4864 has been applied to two distinct therapeutic agents with different

mechanisms and stages of development relevant to triple-negative breast cancer. Zanidatamab
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zovodotin, a HER2-targeted ADC, showed promise in HER2-expressing cancers, including

HER2-low breast cancer which can encompass some TNBC cases. However, its clinical

development has been halted. The small-molecule inhibitor ZW4864 targets the Wnt/β-catenin

pathway, a key signaling cascade in TNBC. Preclinical studies have demonstrated its on-target

activity in TNBC cell lines, although more potent derivatives have since been identified. Further

research would be necessary to fully elucidate the therapeutic potential of targeting the β-

catenin/BCL9 interaction in TNBC. This guide provides a comprehensive summary of the

available technical information for both compounds, offering a resource for researchers and

drug development professionals in the field of oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. go.drugbank.com [go.drugbank.com]

2. Zanidatamab Plus Chemo Shows Response in HER2+ and HER2-Low mBC | Docwire
News [docwirenews.com]

3. Zymeworks Provides Corporate Update and Reports Second Quarter 2024 Financial
Results | Zymeworks Inc. [ir.zymeworks.com]

4. adcreview.com [adcreview.com]

5. Exploring Zanidatamab’s efficacy across HER2-positive Malignancies: a narrative review -
PMC [pmc.ncbi.nlm.nih.gov]

6. onclive.com [onclive.com]

7. New ZW4864 Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–
Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

8. mdpi.com [mdpi.com]

To cite this document: BenchChem. [ZW4864's role in triple-negative breast cancer].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12414997#zw4864-s-role-in-triple-negative-breast-
cancer]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b12414997?utm_src=pdf-body
https://www.benchchem.com/product/b12414997?utm_src=pdf-custom-synthesis
https://go.drugbank.com/drugs/DB15472
https://www.docwirenews.com/post/zanidatamab-plus-chemo-shows-response-in-her2-and-her2-low-mbc
https://www.docwirenews.com/post/zanidatamab-plus-chemo-shows-response-in-her2-and-her2-low-mbc
https://ir.zymeworks.com/news-releases/news-release-details/zymeworks-provides-corporate-update-and-reports-second-quarter-1/
https://ir.zymeworks.com/news-releases/news-release-details/zymeworks-provides-corporate-update-and-reports-second-quarter-1/
https://www.adcreview.com/drugmap/zanidatamab-zovodotin-zw49-adc-her2-targeded-adc/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11871714/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11871714/
https://www.onclive.com/view/zanidatamab-zovodotin-showcases-promising-safety-activity-in-her2-solid-cancers
https://pmc.ncbi.nlm.nih.gov/articles/PMC9109161/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9109161/
https://www.mdpi.com/2223-7747/11/17/2191
https://www.benchchem.com/product/b12414997#zw4864-s-role-in-triple-negative-breast-cancer
https://www.benchchem.com/product/b12414997#zw4864-s-role-in-triple-negative-breast-cancer
https://www.benchchem.com/product/b12414997#zw4864-s-role-in-triple-negative-breast-cancer
https://www.benchchem.com/product/b12414997#zw4864-s-role-in-triple-negative-breast-cancer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12414997?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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